

An In-depth Technical Guide to the Crystal Structure of Potassium Tetracyanoborate

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Compound of Interest

Compound Name: *Potassium tetracyanoborate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **potassium tetracyanoborate** ($K[B(CN)_4]$), a compound of interest for its potential applications in materials science and as a building block in the synthesis of more complex molecules. This document summarizes its crystallographic data, outlines the experimental protocols for its structural determination, and presents logical workflows for its synthesis and analysis.

Core Crystallographic Data

The crystal structure of **potassium tetracyanoborate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the tetragonal system, which is characterized by a single four-fold rotation axis. The specific arrangement of the potassium cations and tetracyanoborate anions results in a highly ordered, three-dimensional network.

The key crystallographic data for **potassium tetracyanoborate** are summarized in the table below. This information is crucial for understanding the solid-state packing, symmetry, and for computational modeling of the material.

Parameter	Value
Chemical Formula	C ₄ BKN ₄
Molecular Weight	153.98 g/mol [1] [2]
Crystal System	Tetragonal
Space Group	I4 ₁ /a [3] [4]
Lattice Parameters	a = 6.976(1) Å
	c = 14.210(3) Å
Cell Volume	691.5 Å ³ [4]
Formula Units per Cell (Z)	4 [4]
Calculated Density	1.478 g/cm ³

Structural Details and Bonding Parameters

The tetracyanoborate anion, [B(CN)₄]⁻, features a central boron atom tetrahedrally coordinated to four cyanide groups. The potassium cation is positioned within the crystal lattice and is coordinated by the nitrogen atoms of the cyanide ligands from neighboring anions. This coordination leads to the formation of a stable three-dimensional structure.[\[3\]](#)

Below is a summary of the known interatomic distances within the **potassium tetracyanoborate** crystal structure. These bond lengths are fundamental for understanding the nature of the chemical bonding and the geometry of the coordination spheres.

Bond	Length (Å)	Description
K–N	2.95	Shorter potassium-nitrogen bond distance [3]
K–N	3.24	Longer potassium-nitrogen bond distance [3]
C–N	1.17	Carbon-nitrogen triple bond in the cyanide ligand [3]

Note: Detailed atomic coordinates, anisotropic displacement parameters, and a comprehensive list of bond angles were not available in the accessed literature. For precise structural modeling, it is recommended to consult the primary crystallographic literature or a dedicated crystallographic database for the full Crystallographic Information File (CIF).

Experimental Protocols

The determination of the crystal structure of **potassium tetracyanoborate** involves two key experimental phases: the synthesis of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Synthesis of Potassium Tetracyanoborate Single Crystals

While several synthetic routes to **potassium tetracyanoborate** exist, a common method for obtaining single crystals suitable for X-ray diffraction is through a metathesis reaction, followed by recrystallization.^[4]

The general procedure is as follows:

- Preparation of a Soluble Tetracyanoborate Salt: A soluble tetracyanoborate salt, such as a tetra-n-butylammonium salt, is synthesized.
- Metathesis Reaction: This salt is then reacted with a silver salt (e.g., silver nitrate) to precipitate silver tetracyanoborate.
- Formation of **Potassium Tetracyanoborate**: The silver tetracyanoborate is subsequently reacted with a potassium salt (e.g., potassium bromide) to yield **potassium tetracyanoborate** and a silver bromide precipitate.^[4]
- Purification and Recrystallization: The resulting **potassium tetracyanoborate** is purified and then recrystallized from a suitable solvent to grow single crystals of sufficient size and quality for diffraction experiments.

Single-Crystal X-ray Diffraction Analysis

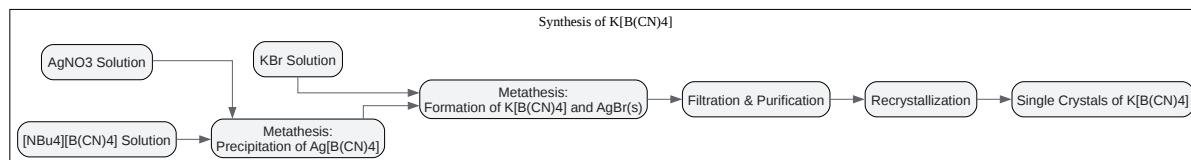
The crystal structure of **potassium tetracyanoborate** was elucidated using single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice.

The typical workflow for such an analysis includes the following steps:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.
- Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit to the experimental data. The quality of the final structure is assessed using metrics such as the R1 factor.^[4]

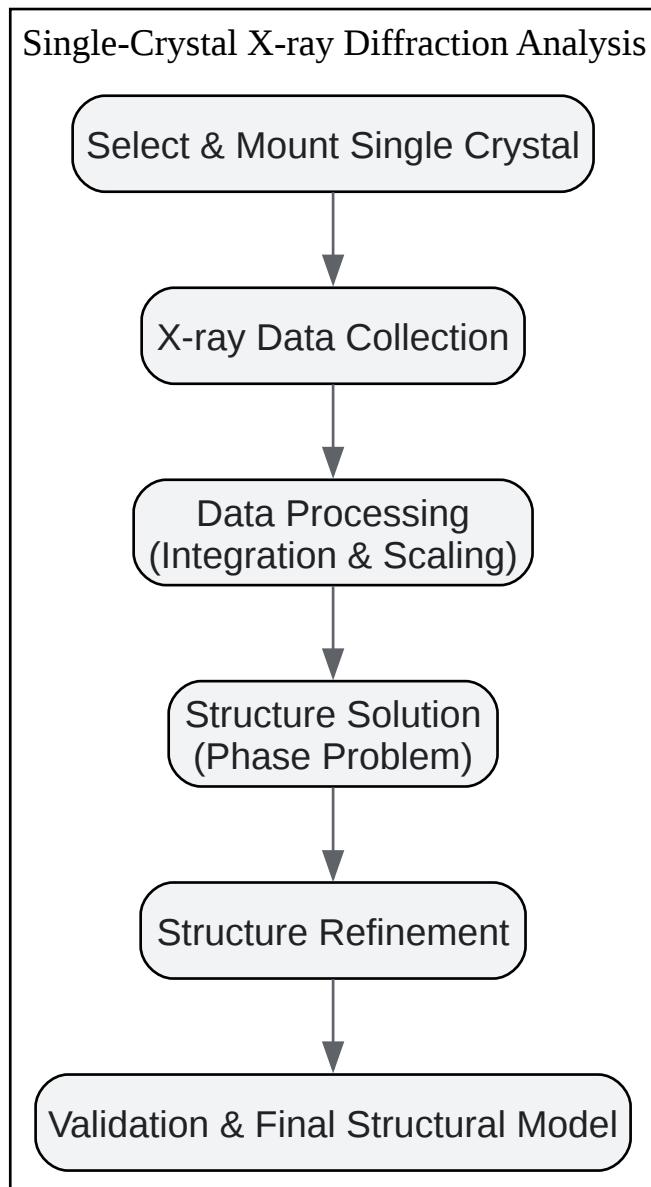
Visualizations

The following diagrams illustrate the logical workflow for the synthesis and crystal structure analysis of **potassium tetracyanoborate**.



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Synthesis workflow for **potassium tetracyanoborate** single crystals.



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Experimental workflow for crystal structure determination.

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